3-Amino-6-bromopyrazine-2,5-dicarbonitrile
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Overview
Description
3-Amino-6-bromopyrazine-2,5-dicarbonitrile: is a heterocyclic organic compound with the molecular formula C6H2BrN5 and a molecular weight of 224.02 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and two nitrile groups attached to a pyrazine ring. It is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Amino-6-bromopyrazine-2,5-dicarbonitrile typically begins with commercially available pyrazine derivatives.
Reaction Conditions: One common method involves the bromination of 3-amino-2,5-dicyanopyrazine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Amino-6-bromopyrazine-2,5-dicarbonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazine derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide, potassium carbonate, and various amines.
Major Products:
- The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine can yield amino-substituted pyrazine derivatives .
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Amino-6-bromopyrazine-2,5-dicarbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of 3-Amino-6-bromopyrazine-2,5-dicarbonitrile is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the bromine atom can undergo substitution reactions. The nitrile groups can also participate in various transformations, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
3-Amino-6-bromopyrazine-2-carbonitrile: This compound is similar in structure but has only one nitrile group instead of two.
3-Amino-6-bromopyrazine-2-carboxylic acid: This compound has a carboxylic acid group instead of nitrile groups.
Uniqueness:
Properties
Molecular Formula |
C6H2BrN5 |
---|---|
Molecular Weight |
224.02 g/mol |
IUPAC Name |
3-amino-6-bromopyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C6H2BrN5/c7-5-3(1-8)12-6(10)4(2-9)11-5/h(H2,10,12) |
InChI Key |
ZTHVNVLKQOAFBR-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)Br)C#N)N |
Origin of Product |
United States |
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